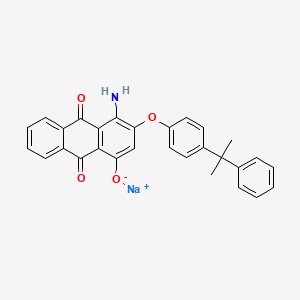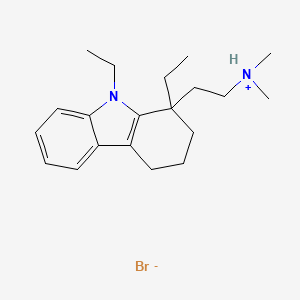
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a tetrahydrocarbazole core, which is a partially hydrogenated form of carbazole, a tricyclic aromatic compound. The compound also contains ethyl and dimethyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: This can be achieved through the hydrogenation of carbazole using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Introduction of Ethyl Groups: Ethylation can be performed using ethyl iodide in the presence of a strong base like sodium hydride (NaH).
Formation of Ethanamine Hydrochloride: The final step involves the reaction of the intermediate with ethylamine followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrocarbazole core.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Alkylated derivatives with new substituents replacing hydrogen atoms.
Scientific Research Applications
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Shares structural similarities but lacks the tetrahydrocarbazole core.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Another compound with dimethyl groups but different core structure.
Uniqueness
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride is unique due to its tetrahydrocarbazole core combined with ethyl and dimethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
58965-20-1 |
|---|---|
Molecular Formula |
C20H31BrN2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(1,9-diethyl-3,4-dihydro-2H-carbazol-1-yl)ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H30N2.BrH/c1-5-20(14-15-21(3)4)13-9-11-17-16-10-7-8-12-18(16)22(6-2)19(17)20;/h7-8,10,12H,5-6,9,11,13-15H2,1-4H3;1H |
InChI Key |
VHNIVQMRZOVUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC2=C1N(C3=CC=CC=C23)CC)CC[NH+](C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
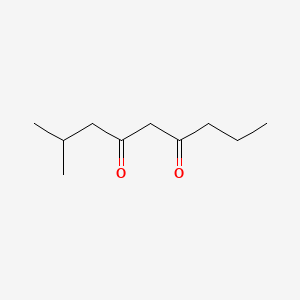

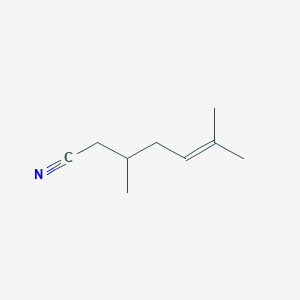
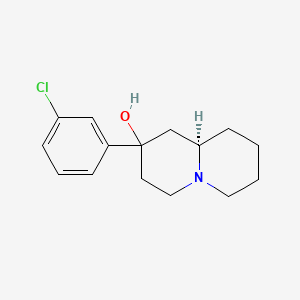


![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)


